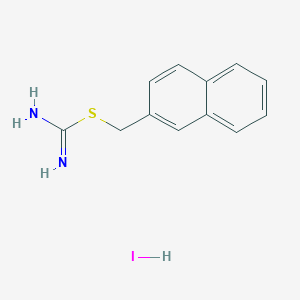

Naphthalen-2-ylmethyl carbamimidothioate hydroiodide

Description

Naphthalen-2-ylmethyl carbamimidothioate hydroiodide is a synthetic carbamimidothioate salt featuring a naphthalene moiety. It is synthesized via a multi-step process involving condensation of 1,2-diaminobenzene derivatives with 2-(4-ethoxyphenyl)acetic acid, followed by cyclization using PCl₅ to form benzimidazole intermediates. Subsequent reduction and reaction with methyl thiophene-2-carbimidothioate hydroiodide or related reagents yield the final compound .

Properties

IUPAC Name |

naphthalen-2-ylmethyl carbamimidothioate;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S.HI/c13-12(14)15-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2,(H3,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSABBYOVQZWIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CSC(=N)N.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-ylmethyl carbamimidothioate hydroiodide typically involves the reaction of naphthalen-2-ylmethylamine with carbon disulfide and hydroiodic acid. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-ylmethyl carbamimidothioate hydroiodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroiodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or thiols.

Scientific Research Applications

Naphthalen-2-ylmethyl carbamimidothioate hydroiodide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which naphthalen-2-ylmethyl carbamimidothioate hydroiodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carbamimidothioate group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the naphthalene ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Comparison with Similar Carbamimidothioate Derivatives

Structural and Functional Overview

Carbamimidothioate derivatives share a core structure (R–NH–C(=S)–NH₂) but differ in substituents and counterions, leading to varied pharmacological and physicochemical properties. Below is a comparative analysis:

Table 1: Key Structural and Pharmacological Properties

Pharmacological and Physicochemical Differences

Methyl carbamimidothioate hydroiodide lacks intrinsic activity but serves as a precursor for hypoglycemic benzhydryl guanidines (e.g., via reaction with diphenylmethylamines) . The dihydroisoquinoline derivative’s methoxy groups may enhance blood-brain barrier penetration, suggesting CNS applications .

Methyl and cyclopropylmethyl analogs are smaller and more polar, favoring solubility but limiting tissue distribution .

Synthetic Complexity :

Biological Activity

Naphthalen-2-ylmethyl carbamimidothioate hydroiodide is a compound that has garnered attention in biomedical research due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, and presents relevant data from various studies.

Chemical Structure and Properties

This compound is a derivative of naphthalene, characterized by the presence of a carbamimidothioate moiety. The chemical structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, making it a subject of interest for pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focused on its effectiveness against various Gram-positive and Gram-negative bacteria highlighted its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The results suggest that the compound is particularly effective against MRSA, a drug-resistant strain of bacteria, indicating its potential for clinical applications in treating resistant infections .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Various studies have evaluated its effects on different cancer cell lines, particularly breast cancer (MCF-7) and liver carcinoma (HepG2).

Case Study: Anticancer Efficacy

In a study assessing the cytotoxic effects of this compound on MCF-7 cells, it was found that:

- IC50 Value : The IC50 value was determined to be approximately 25 µg/mL.

- Mechanism of Action : The compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| HepG2 | 30 | Cell cycle arrest |

The findings indicate that this compound may serve as a lead compound for developing novel anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.